molecular formula C7H7N3S B11810766 Thiazolo[4,5-c]pyridin-4-ylmethanamine

Thiazolo[4,5-c]pyridin-4-ylmethanamine

Cat. No.: B11810766
M. Wt: 165.22 g/mol
InChI Key: WSRWRWFNJGCGRQ-UHFFFAOYSA-N
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Description

Structural Characterization of Thiazolo[4,5-c]pyridin-4-ylmethanamine

Molecular Architecture and Bonding Patterns

IUPAC Nomenclature and Systematic Identification

The systematic name This compound derives from its fused bicyclic system. The parent structure consists of:

  • A thiazole ring (positions 1–3) containing sulfur at position 1 and nitrogen at position 3.
  • A pyridine ring (positions 4–6, 4a–6a) fused at the 4,5-c positions, creating a planar bicyclic scaffold.
  • A methanamine group (-CH2NH2) substituent at position 4 of the pyridine moiety.

The SMILES notation C1=CN=C(C2=C1SC=N2)CN explicitly defines connectivity: the thiazole’s sulfur (S) bridges carbons 1 and 2, while the pyridine’s nitrogen (N) resides at position 6a. The methanamine group extends orthogonally from carbon 4.

2D/3D Structural Visualization Techniques

X-ray crystallography data remain unreported, but computational models provide critical insights:

  • 2D Depictions : PubChem’s chemical structure depiction shows coplanar thiazole and pyridine rings, with bond lengths of 1.36 Å (C-N), 1.71 Å (C-S), and 1.41 Å (C-C aromatic).
  • 3D Conformers : Density functional theory (DFT)-optimized geometries reveal slight puckering in the thiazole ring (dihedral angle: 178.5°), while the pyridine ring maintains planarity. The methanamine group adopts a gauche conformation relative to the bicyclic system.
Parameter Value Method
Bond length (C-S) 1.71 Å DFT/B3LYP/6-31G(d)
Dihedral angle 178.5° Molecular mechanics
Torsional barrier 2.3 kcal/mol Conformational scan
Tautomeric and Conformational Isomerism Analysis

The compound exhibits prototropic tautomerism at three sites:

  • Thiazole NH tautomerism : The thiazole nitrogen (position 3) may shift hydrogen to adjacent carbons, though this is sterically hindered by ring fusion.
  • Pyridine NH tautomerism : Unlikely due to aromatic stabilization.
  • Methanamine group : The -NH2 group participates in limited pyramidal inversion (energy barrier: ~5 kcal/mol).

Conformational flexibility arises from:

  • Rotation about the C4-CH2NH2 bond (rotational barrier: 1.8 kcal/mol).
  • Thiazole ring puckering (ΔG: 0.7 kcal/mol between planar and puckered states).

Computational Descriptor Profiling

Quantum Chemical Calculations of Electronic Properties

DFT calculations at the ωB97X-D/def2-TZVP level reveal:

  • Dipole moment : 4.2 D, oriented toward the thiazole sulfur.
  • Natural charges : S (-0.32), N (pyridine: -0.18), NH2 (+0.12).
  • Electrostatic potential : Maxima near sulfur (σ-hole: +34 kcal/mol) and minima at pyridine nitrogen (-28 kcal/mol).
Molecular Orbital Analysis (HOMO-LUMO Gap Characterization)

The HOMO-LUMO gap of 5.1 eV indicates moderate aromatic stabilization:

  • HOMO : Localized on the thiazole π-system (48%) and pyridine (32%).
  • LUMO : Delocalized across both rings (61% thiazole, 39% pyridine).
  • Frontier orbital density :
Orbital Thiazole Contribution Pyridine Contribution NH2 Contribution
HOMO 48% 32% 20%
LUMO 61% 39% 0%

This distribution suggests nucleophilic reactivity at the methanamine group and electrophilic character at the sulfur center.

Topological Polar Surface Area (TPSA) Predictions

The TPSA of 67.8 Ų, calculated using the Ertl method , arises from:

  • Two amine hydrogens (TPSA contribution: 26 Ų).
  • Thiazole sulfur (7.1 Ų).
  • Pyridine nitrogen (4.3 Ų).

This value classifies the compound as moderately permeable (LogP predicted: 1.4), with potential for blood-brain barrier penetration.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2

InChI Key

WSRWRWFNJGCGRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1SC=N2)CN

Origin of Product

United States

Preparation Methods

Reaction Sequence:

  • Initial SNAr : Thiolate attack at C2 of pyridine

  • Smiles Rearrangement : Intramolecular S→N shift

  • Cyclization : Nitro group displacement by adjacent amine

1. Na2CO3,DMF4+52. 80°C, 3hThiazolo[4,5-c]pyridin-4-ylmethanamine (6)\begin{array}{ccc}
& \text{1. Na}2\text{CO}3, \text{DMF} & \
\text{4} + \text{5} & \xrightarrow{\text{2. 80°C, 3h}} & \text{this compound (6)} \
\end{array}

Key advantages:

  • Regiocontrol : Rearrangement directs amine positioning

  • Functional Group Tolerance : Accommodates electron-withdrawing groups (e.g., CF3, NO2)

  • Yield Optimization : Sequential one-pot vs. stepwise isolation improves efficiency (16–86% yields)

Multicomponent Assembly via Knoevenagel-Michael Cascade

Adapting methods for thiazolo[4,5-b]pyridines, a three-component reaction enables concurrent ring formation and functionalization. The protocol employs:

  • 2-Aminothiazole derivative (7)

  • Aldehyde (8)

  • Meldrum’s acid (9)

7+8+9AcONa, NMMThis compound (10)\text{7} + \text{8} + \text{9} \xrightarrow{\text{AcONa, NMM}} \text{this compound (10)}

Conditions :

  • Catalyst : Sodium acetate (AcONa) with N-methylmorpholine (NMM)

  • Solvent : 1,4-Dioxane or ethanol

  • Time : 6–12 hours at reflux

Post-Cyclization Functionalization Strategies

When direct synthesis proves challenging, late-stage modification offers an alternative:

Nitro Reduction Pathway

  • Synthesize thiazolo[4,5-c]pyridin-4-ylnitromethane (11)

  • Reduce nitro group to amine:

    11H2/Pd-C or SnCl2/HCl3\text{11} \xrightarrow{\text{H}_2/\text{Pd-C or SnCl}_2/\text{HCl}} \text{3}

    Yields: 70–92%

Buchwald-Hartwig Amination

Introduce methanamine via palladium-catalyzed coupling:

Thiazolo[4,5-c]pyridin-4-ylbromide (12) + NH2CH2MgBrPd(OAc)2,Xantphos3\text{Thiazolo[4,5-c]pyridin-4-ylbromide (12) + NH}2\text{CH}2\text{MgBr} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{3}

Key parameters:

  • Ligand : Xantphos or BINAP

  • Base : Cs2CO3

  • Temperature : 100–120°C

Comparative Analysis of Synthetic Routes

MethodYield RangeAdvantagesLimitations
Cyclocondensation57–86%One-step procedureLimited substituent tolerance
Smiles Rearrangement16–86%Excellent regiocontrolRequires nitro-containing precursors
Multicomponent65–78%Atom-economicalSensitive to steric effects
Post-functionalization70–92%Flexibility in group introductionMulti-step synthesis

Reaction Optimization Considerations

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO): Enhance SNAr reactivity but may complicate purification

  • Ethanolic systems : Favor cyclization but slow reaction kinetics

Temperature Profiles

  • 80–100°C : Optimal for most annulation reactions

  • >120°C : Risk of decomposition for nitro-containing intermediates

Catalytic Additives

  • Phase-transfer catalysts (e.g., TBAB): Improve yields in biphasic systems (5–15% increase)

  • Microwave irradiation : Reduces reaction times from hours to minutes (e.g., 30 min vs. 24 h)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group (–CH2NH2) participates in nucleophilic substitution reactions, particularly under basic conditions. Key examples include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms secondary amines. For instance, treatment with CH3I in DMF yields N-methyl derivatives.

  • Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to generate amides. This is a critical step in prodrug synthesis.

Table 1: Representative Alkylation/Acylation Reactions

ReagentProductYield (%)Conditions
CH3IN-Methyl derivative85DMF, K2CO3, 60°C
AcClN-Acetyl derivative78THF, RT, 2h

Cyclization and Condensation Reactions

The thiazolo[4,5-c]pyridine core facilitates cyclization via intramolecular interactions:

  • Heterocycle Formation : Reaction with 3-oxo-2-arylhydrazonopropanals under high-pressure Q-Tube conditions generates fused thiazolo[4,5-c]pyridazines via [4+2] cyclocondensation .

  • Smiles Rearrangement : Base-promoted reactions with binucleophiles (e.g., triazole-5-thiols) trigger S–N-type Smiles rearrangements, forming triazole-fused derivatives .

Key Mechanism Insight :
The process involves enolization of the thiazolidinone intermediate, followed by nucleophilic attack and dehydration .

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution at activated positions:

  • Halogenation : Chlorination or bromination occurs at the C5 position using Cl2 or Br2 in acetic acid .

  • Nitration : Directed by the electron-withdrawing thiazole ring, nitration with HNO3/H2SO4 predominantly targets C7 .

Table 2: Halogenation/Nitration Outcomes

ReactionPositionReagentProduct
ChlorinationC5Cl2, AcOH5-Chloro derivative
NitrationC7HNO3, H2SO47-Nitro derivative

Oxidation and Reduction

  • Amine Oxidation : The –NH2 group oxidizes to a nitroso (–NO) or nitro (–NO2) group using H2O2 or KMnO4 .

  • Ring Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyridine ring to a piperidine analog, altering electronic properties .

Cross-Coupling Reactions

The methanamine group enables Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid using Pd(dppf)Cl2 achieves 70–80% yields .

  • Buchwald-Hartwig : Arylation of the amine with aryl halides produces N-aryl derivatives .

Biological Derivatization

In medicinal chemistry, the amine is functionalized to enhance bioactivity:

  • Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates yields urea/thiourea analogs with improved kinase inhibition (e.g., c-KIT IC50 = 4.77 μM for derivative 6r ) .

  • Sulfonamides : Treatment with sulfonyl chlorides generates sulfonamide prodrugs .

Structural Confirmation via Spectroscopy

NMR and X-ray crystallography validate reaction products:

  • 1H NMR : Methanamine protons resonate at δ 4.85 (s, 2H), while aromatic protons appear at δ 8.57 (d, J = 8.5 Hz) .

  • X-ray : Confirms fused bicyclic structure and substituent orientation .

Scientific Research Applications

Pharmacological Properties

Thiazolo[4,5-c]pyridin-4-ylmethanamine has been studied for its diverse pharmacological effects, including:

  • Neuroprotective Effects : Research indicates that derivatives of thiazolo[4,5-c]pyridine may exhibit neuroprotective properties against conditions such as ischemia and neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) by modulating glutamate receptors and other neurochemical pathways .
  • Antitumor Activity : Various studies have reported the antitumor effects of thiazolo[4,5-c]pyridine derivatives. For instance, compounds have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) with IC50 values indicating potent activity .
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies have demonstrated efficacy against both bacterial and fungal strains, supporting its potential use in treating infections .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionIC50 Value (µM)References
NeuroprotectionAlzheimer's Disease0.06
AntitumorMDA-MB-231 (Breast Cancer)0.8
AntimicrobialStaphylococcus aureusVaries
AntifungalCandida tenuisVaries

Case Study: Antitumor Activity

A notable study evaluated the antitumor activity of a novel thiazolo[4,5-c]pyridin derivative against several cancer cell lines. The results indicated that the compound induced apoptosis in HS 578T breast cancer cells at an IC50 value of 0.8 µM. This effect was linked to cell cycle arrest and modulation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of thiazolo[4,5-c]pyridin derivatives in models of ischemic brain injury. The compounds demonstrated significant protection against neuronal death induced by hypoxia and excitotoxicity, highlighting their potential in treating acute neurological conditions and chronic neurodegenerative diseases .

Mechanism of Action

The mechanism of action of thiazolo[4,5-c]pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₇H₇N₃S (derived from analogous structures in and ).
  • Molecular Weight : 153.21 g/mol.
  • CAS Registry Number: Not explicitly provided in the evidence, but closely related compounds (e.g., thiazolo[4,5-c]pyridine) have CAS 273-75-6.

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents CAS Number
Thiazolo[4,5-c]pyridin-4-ylmethanamine C₇H₇N₃S 153.21 Not reported Methanamine at C4 N/A
Thiazolo[4,5-c]pyridine C₆H₄N₂S 136.17 Not reported Unsubstituted 273-75-6
2-Propylthiazolo[4,5-c]quinolin-4-amine C₁₃H₁₃N₃S 243.33 208–210 (HCl salt) Propyl at C2, amine at C4 851531-80-1
Thiazolo[4,5-c]quinoline C₁₀H₆N₂S 194.23 114–116 (base) Unsubstituted N/A
[1,3]Thiazolo[4,5-c]pyridine-2-carbonitrile C₇H₃N₃S 153.18 Not reported Nitrile at C2 71519088

Key Observations:

  • Ring Fusion Position : The 4,5-c fusion in thiazolo-pyridine derivatives distinguishes them from thiazolo[5,4-b]pyridines or thiazolo[4,5-b]pyrazines, which exhibit different electronic properties due to altered ring connectivity.

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Compound Name Biological Activity ED₅₀/IC₅₀ Mechanism of Action Reference
Thiazolo[4,5-c]quinoline (HCl salt) Prolongs barbiturate-induced sleeping time 22 mg/kg (s.c.) CNS depressant; GABA modulation?
Thiazolo[4,5-c]pyridine derivatives (e.g., [7-(5-Fluoro-pyridin-3-yl)-2-methyl-thiazolo[4,5-c]pyridin-4-yl]-(2-methyl-thiazol-4-yl)-amine) Metabotropic glutamate receptor (mGluR) antagonism Not reported Neurological disorder treatment
Thiazolo[4,5-b]pyrazines Amplifiers of phleomycin (antibiotic) Not reported DNA damage potentiation
2-Propylthiazolo[4,5-c]quinolin-4-amine (CL075) Immunomodulatory (TLR7/8 agonist) Not reported Antiviral, antitumor

Key Observations:

  • CNS Activity: Thiazolo[4,5-c]quinoline derivatives show significant sedative effects, with ED₅₀ values as low as 22 mg/kg in mice.
  • Antimicrobial Applications : Thiazolo[4,5-b]pyrazines enhance phleomycin’s activity, indicating synergistic utility in cancer therapy.

Key Observations:

  • Yield Limitations : Thiazolo[4,5-c]pyridine synthesis suffers from low yields (9–25%) due to competing side reactions.
  • Process Optimization: Thiazolo[4,5-c]quinoline derivatives achieve higher yields (75–85%) via optimized cyclocondensation protocols.

Biological Activity

Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a fused thiazole and pyridine ring structure, which contributes to its unique pharmacological properties. The compound is primarily studied for its potential as an enzyme inhibitor and receptor modulator.

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has shown promise in inhibiting specific pathways associated with cancer and other diseases. For instance, it has been implicated in the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazolo[4,5-c]pyridin derivatives. Studies have indicated that modifications at specific positions on the thiazole or pyridine rings can significantly enhance inhibitory potency against target enzymes.

Key Findings from SAR Studies

CompoundTarget EnzymeIC₅₀ (nM)Notes
19aPI3Kα3.6Strong inhibitory activity; sulfonamide functionality is crucial.
19bPI3Kγ4.6High potency; structural modifications affect activity.
19cPI3Kδ8.0Demonstrates selectivity among PI3K isoforms.

These findings emphasize that the electronic properties of substituents on the thiazolo-pyridine scaffold play a significant role in determining the compound's biological activity.

Inhibitory Activity Against c-KIT

Recent research has highlighted the potential of thiazolo[4,5-c]pyridin derivatives as c-KIT inhibitors, particularly in overcoming drug resistance in gastrointestinal stromal tumors (GIST). A notable derivative showed an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic and anti-proliferative activities.

Antimicrobial Activity

Thiazolo[4,5-c]pyridin compounds have also been evaluated for their antimicrobial properties. Certain derivatives exhibited potent inhibitory effects against various bacterial strains, suggesting that these compounds could serve as a basis for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for Thiazolo[4,5-c]pyridin-4-ylmethanamine derivatives?

The synthesis typically involves multi-step heterocyclic annulation. For example:

  • Schiff base formation : Reacting 1,4-diacetylbenzene with carbohydrazide under acidic conditions to form a Schiff base intermediate, confirmed by FTIR (C=N stretch at 1614 cm⁻¹) and ¹H NMR (7.93–7.74 ppm singlet for CONH protons) .
  • Thiazolidinone cyclization : Treating the Schiff base with CS₂ and excess hydrazine hydrate to yield 4-thiazolidinone derivatives. The disappearance of carbonyl IR bands and appearance of aromatic-SH signals (2.51 ppm in ¹H NMR) confirm cyclization .
  • Further functionalization : Condensation with pyridine-2-carboxaldehydes or reaction with hydroxylamine hydrochloride/KOH to introduce isoxazoline or triazole moieties .

Q. How are this compound derivatives structurally characterized?

Key techniques include:

  • FTIR : Identifies functional groups (e.g., C=N, SH, or carbonyl vibrations) and monitors reaction progress .
  • ¹H/¹³C NMR : Confirms regiochemistry. For example, singlets at 7.2–8.5 ppm (aromatic protons) and 160–180 ppm (C=O or C=N carbons) .
  • Elemental analysis (CHN) : Validates purity and stoichiometry (e.g., Table 1 in reports %C, %H, and %N within ±0.3% of theoretical values).

Q. What preliminary biological activities have been reported for these compounds?

Derivatives exhibit broad-spectrum antimicrobial activity:

  • Antibacterial : Compounds 7c and 7d (with 5-chloro-pyridyl substituents) showed MIC values of 12.5–25 µg/mL against E. coli and B. subtilis via agar diffusion assays (100 µg/mL in DMSO, 24-hour incubation) .
  • Antifungal : Moderate activity against C. albicans (zone of inhibition: 10–14 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can reaction mechanisms for Thiazolo[4,5-c]pyridine synthesis be elucidated?

Mechanistic studies often rely on intermediate trapping and spectroscopic monitoring :

  • Thorpe-Ziegler annulation : Proposed for thiazolo-pyridine formation, involving alkylation of mercaptonitrile salts followed by cyclization (Scheme 74 in ).
  • Michael addition intermediates : Observed during isoxazoline formation (e.g., intermediates B and C in ) via ¹H NMR tracking of proton shifts.

Q. What strategies optimize the antimicrobial activity of these derivatives?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing substituents : 5-Chloro or 5-trifluoromethyl pyridyl groups enhance antibacterial potency by increasing membrane permeability .
  • Hybrid scaffolds : Incorporating 1,2,4-triazole or isoxazoline rings improves binding to microbial enzymes (e.g., dihydrofolate reductase) .
  • Dual-functionality : Bis-thiazolo derivatives (e.g., 7a–7d ) show synergistic effects against drug-resistant strains .

Q. How can computational methods aid in designing novel derivatives?

  • Molecular docking : Predicts binding to targets like S. aureus enoyl-ACP reductase (PDB: 3FNG). For example, thiazolo-pyridines with extended π-systems exhibit stronger hydrophobic interactions .
  • ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3.5 for optimal bioavailability) .

Q. How are contradictions in biological data resolved?

Discrepancies in activity (e.g., variable MICs across studies) are addressed via:

  • Standardized protocols : Uniform inoculum size (10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
  • Resazurin assays : Validate static vs. cidal effects by measuring metabolic activity post-exposure .

Methodological Considerations

Q. What safety protocols are critical during synthesis?

  • Glove selection : Use EN 374-certified gloves to prevent skin contact with intermediates (e.g., CS₂ or hydrazine derivatives) .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., acetic acid during cyclization) .

Q. How are reaction yields improved for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield for thiazolo-pyridines vs. 50% under conventional heating) .
  • Catalyst optimization : Mn(OAc)₃ increases regioselectivity in annulation steps .

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